molecular formula C17H21FN4O3 B12847008 7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 116163-01-0

7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B12847008
CAS No.: 116163-01-0
M. Wt: 348.4 g/mol
InChI Key: NEKSSSDVZISHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid is a complex organic compound that belongs to the class of naphthyridine carboxylic acids. This compound is characterized by its unique structure, which includes a naphthyridine core, a fluoro substituent, and an aminopyrrolidinyl group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid involves multiple steps. One common method includes the following steps :

    Formation of the Naphthyridine Core: The naphthyridine core is synthesized through a series of condensation reactions involving appropriate starting materials such as 3-aminopyridine derivatives and Meldrum’s acid.

    Introduction of the Fluoro Substituent: Fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of the Aminopyrrolidinyl Group: The aminopyrrolidinyl group is introduced via nucleophilic substitution reactions using suitable aminopyrrolidine derivatives.

    Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the aminopyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aminopyrrolidine derivatives in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.

Scientific Research Applications

7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid has several scientific research applications :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antibacterial and antiviral agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

CAS No.

116163-01-0

Molecular Formula

C17H21FN4O3

Molecular Weight

348.4 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C17H21FN4O3/c1-17(2,3)22-8-11(16(24)25)13(23)10-6-12(18)15(20-14(10)22)21-5-4-9(19)7-21/h6,8-9H,4-5,7,19H2,1-3H3,(H,24,25)

InChI Key

NEKSSSDVZISHLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.